molecular formula C12H21NO5 B12509541 (4S)-1-Boc-4-ethoxy-D-proline

(4S)-1-Boc-4-ethoxy-D-proline

Cat. No.: B12509541
M. Wt: 259.30 g/mol
InChI Key: UPAHQJOZYJQXQX-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-1-Boc-4-ethoxy-D-proline is a chiral amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-Boc-4-ethoxy-D-proline typically involves the protection of the amino group of D-proline with a Boc group, followed by the introduction of an ethoxy group at the 4-position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and research.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Boc-4-ethoxy-D-proline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted proline derivatives.

Scientific Research Applications

(4S)-1-Boc-4-ethoxy-D-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (4S)-1-Boc-4-ethoxy-D-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group helps in stabilizing the compound and preventing premature reactions. The ethoxy group at the 4-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-1-Boc-4-methoxy-D-proline
  • (4S)-1-Boc-4-isopropoxy-D-proline
  • (4S)-1-Boc-4-butoxy-D-proline

Uniqueness

(4S)-1-Boc-4-ethoxy-D-proline is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2R,4S)-4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1

InChI Key

UPAHQJOZYJQXQX-DTWKUNHWSA-N

Isomeric SMILES

CCO[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.